4-chloro-N-[2-(2-fluorophenoxy)ethyl]benzamide
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Overview
Description
4-chloro-N-[2-(2-fluorophenoxy)ethyl]benzamide is a chemical compound with the molecular formula C15H13ClFNO2This compound is characterized by the presence of a chloro group, a fluorophenoxy group, and a benzamide moiety, which contribute to its unique chemical properties and biological activities .
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit cyclooxygenase-derived prostaglandin synthesis . This suggests that the compound may interact with cyclooxygenase enzymes, specifically COX-1 and COX-2 .
Mode of Action
Prostaglandins are lipid compounds that play key roles in inflammation, pain, and fever. By inhibiting their synthesis, the compound can potentially exert anti-inflammatory effects .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting cyclooxygenase enzymes, the compound can prevent the conversion of arachidonic acid to prostaglandin H2, the first step in the production of other prostaglandins . This can lead to a decrease in inflammation and pain.
Pharmacokinetics
Similar compounds have been suggested to be active oral agents based on in silico calculations . This suggests that the compound may have good absorption, distribution, metabolism, and excretion properties, which could impact its bioavailability.
Result of Action
The result of the compound’s action is likely a reduction in inflammation. In studies of similar compounds, moderate to excellent anti-inflammatory activity was observed . For example, one study found that a related compound reduced inflammation by 86% compared to a 61% reduction by the reference drug, diclofenac sodium .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(2-fluorophenoxy)ethyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-(2-fluorophenoxy)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(2-fluorophenoxy)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound has shown potential as a ligand for certain biological receptors, making it useful in biochemical studies.
Industry: It can be used in the development of new materials and chemical products.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-(2-fluorophenoxy)benzamide: Similar structure but lacks the ethyl linkage.
4-chloro-N-(2-phenoxyethyl)benzamide: Similar structure but lacks the fluorine atom.
4-chloro-N-[2-(2-chlorophenoxy)ethyl]benzamide: Similar structure but has a chlorine atom instead of fluorine.
Uniqueness
4-chloro-N-[2-(2-fluorophenoxy)ethyl]benzamide is unique due to the presence of both chloro and fluorophenoxy groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various applications .
Biological Activity
4-Chloro-N-[2-(2-fluorophenoxy)ethyl]benzamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a chloro group, a fluorophenoxy moiety, and an ethyl linker, contributing to its unique pharmacological properties. Its chemical structure can be represented as follows:
This compound interacts with various biological targets, primarily through enzyme inhibition and receptor modulation. Notably, it has been identified as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells, making it a candidate for anticancer drug development.
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of several cancer cell lines by targeting specific pathways involved in tumorigenesis. For instance, studies have demonstrated its ability to induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231) through mechanisms involving cell cycle arrest and tubulin polymerization inhibition .
2. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It may inhibit enzymes involved in inflammatory pathways, thereby exerting beneficial effects in conditions characterized by excessive inflammation.
3. Antibacterial Activity
In addition to its anticancer and anti-inflammatory effects, this compound has shown antibacterial activity. It was used in the synthesis of Schiff base metal complexes that exhibited enhanced antibacterial properties against both Gram-negative and Gram-positive bacteria.
Case Studies
Research Findings
Recent studies have focused on optimizing the pharmacokinetic profile of this compound derivatives to enhance their efficacy and reduce toxicity. Modifications in the chemical structure have led to improved solubility and metabolic stability without compromising biological activity .
Properties
IUPAC Name |
4-chloro-N-[2-(2-fluorophenoxy)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2/c16-12-7-5-11(6-8-12)15(19)18-9-10-20-14-4-2-1-3-13(14)17/h1-8H,9-10H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEYCDKQPKMFOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCNC(=O)C2=CC=C(C=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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